molecular formula C14H24O B13771954 3,6,10-Trimethylundeca-3,9-dien-2-one CAS No. 20056-22-8

3,6,10-Trimethylundeca-3,9-dien-2-one

Cat. No.: B13771954
CAS No.: 20056-22-8
M. Wt: 208.34 g/mol
InChI Key: FJHNHGPWIXCZGA-JLHYYAGUSA-N
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Description

Overview of Undecadienone Derivatives in Chemical and Biological Research

Derivatives of undecadienone are of significant interest in both chemical and biological research. For instance, certain undecanone derivatives have demonstrated antimicrobial properties. Studies have shown that undecan-2-one, a related saturated ketone, exhibits low activity against bacteria but is more effective against yeasts and molds. mdpi.com This suggests that the broader class of undecadienone derivatives, including 3,6,10-trimethylundeca-3,9-dien-2-one, may possess similar or varied biological activities worthy of investigation. The exploration of such compounds contributes to the development of new therapeutic agents and a deeper understanding of their interactions with biological systems.

Historical Perspectives on the Investigation of Structurally Related Polyenes and Ketones

The study of polyenes, hydrocarbons with multiple carbon-carbon double bonds, has a rich history, particularly in the field of natural products and medicinal chemistry. The discovery of polyene antifungals in the mid-20th century marked a significant milestone. thno.orgthegoodscentscompany.com These compounds, characterized by a large macrolide ring with a conjugated polyene system, demonstrated the potent biological activity associated with such structures. thegoodscentscompany.com The investigation of ketones, organic compounds containing a carbonyl group, has an even longer history, forming a fundamental aspect of organic chemistry. The synthesis and reactivity of ketones have been extensively studied, providing the foundational knowledge necessary to understand more complex molecules like this compound.

Significance of this compound within Terpenoid Chemistry

This compound is classified as a C14 acyclic terpenoid ketone. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. thno.org The significance of this particular compound lies in its structure, which is an extended acyclic chain with strategically placed methyl groups and double bonds, culminating in a ketone functional group. This arrangement can lead to a variety of stereoisomers, each with potentially unique chemical and biological properties. Its molecular formula is C14H24O. rsc.org

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC14H24O
Average Mass208.345 g/mol
Monoisotopic Mass208.182715 g/mol
CAS Number68480-10-4

This data is compiled from chemical databases and provides a fundamental overview of the compound's properties. rsc.org

Current Research Landscape and Gaps in Understanding this compound

The current research landscape for this compound appears to be relatively underexplored. While general information about its chemical properties is available, detailed studies on its natural occurrence, specific synthetic routes, and biological activities are not widely published. This represents a significant gap in the understanding of this particular terpenoid ketone. Future research could focus on isolating the compound from natural sources, developing efficient and stereoselective synthetic methods, and screening for a range of biological activities, including antimicrobial, insecticidal, or pheromonal functions. Elucidating its biosynthetic pathway in organisms where it may be found would also be a valuable contribution to the field of terpenoid chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20056-22-8

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(3E)-3,6,10-trimethylundeca-3,9-dien-2-one

InChI

InChI=1S/C14H24O/c1-11(2)7-6-8-12(3)9-10-13(4)14(5)15/h7,10,12H,6,8-9H2,1-5H3/b13-10+

InChI Key

FJHNHGPWIXCZGA-JLHYYAGUSA-N

Isomeric SMILES

CC(CCC=C(C)C)C/C=C(\C)/C(=O)C

Canonical SMILES

CC(CCC=C(C)C)CC=C(C)C(=O)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 3,6,10 Trimethylundeca 3,9 Dien 2 One and Its Analogs

Total Synthesis Approaches for 3,6,10-Trimethylundeca-3,9-dien-2-one

A linear synthesis involves the sequential construction of the target molecule from a starting material, where each step modifies the substrate to build up the carbon chain and introduce functional groups one after another. For this compound, a hypothetical linear sequence could commence from a simple, commercially available ketone, progressively extending the carbon chain and installing the required methyl groups and double bonds.

Interactive Table: Comparison of Synthetic Strategies
FeatureLinear SynthesisConvergent Synthesis
Overall Yield Generally lower, as it's a product of many sequential steps.Generally higher, as the longest linear sequence is shorter.
Efficiency Can be less efficient for complex molecules.More efficient, as fragments are prepared in parallel.
Flexibility Less flexible; late-stage failures are costly.More flexible for analog synthesis by modifying fragments.
Purification Intermediates can be similar in size, complicating purification.Fragments are distinct, often simplifying late-stage purification.

The construction of the C14 carbon backbone of this compound relies on robust and well-established carbon-carbon bond-forming reactions. researchgate.net The strategic application of reactions such as aldol (B89426) condensations, Wittig olefinations, and organometallic additions is fundamental to achieving the desired molecular architecture. researchgate.netresearchgate.net

The aldol reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl compound which can then be dehydrated to yield an α,β-unsaturated carbonyl system. thieme-connect.de This reaction is particularly relevant for constructing the C3-C4 bond and the C3 double bond in the target molecule.

A directed aldol condensation, for instance, could involve the reaction of the enolate of a ketone (like acetone (B3395972) or a derivative) with an appropriate aldehyde. youtube.com The reaction conditions (base, solvent, temperature) can be tuned to control the reaction's outcome. The initial aldol addition product can subsequently undergo dehydration, often under acidic or basic conditions, to furnish the conjugated enone system. thieme-connect.devanderbilt.edu The stereoselectivity of the reaction can be influenced by the choice of reagents and the geometry of the enolate, often following models like the Zimmerman-Traxler transition state for metal enolates. harvard.edu

Interactive Table: Aldol Condensation Strategies
Reaction TypeDescriptionRelevance to Synthesis
Directed Aldol Pre-formation of an enolate with a strong base (e.g., LDA) followed by addition of an aldehyde. thieme-connect.deAllows for specific coupling of two different carbonyl partners, preventing self-condensation.
Crossed Aldol Reaction between two different carbonyl compounds, one of which typically lacks α-hydrogens to serve only as the electrophile. youtube.comUseful if one partner is prone to self-condensation while the other is not.
Asymmetric Aldol Utilizes chiral auxiliaries, catalysts, or reagents to control the stereochemistry of the newly formed chiral centers. mdpi.comwilliams.eduImportant for synthesizing specific stereoisomers of the target molecule or its analogs.

The Wittig reaction is an indispensable tool for the synthesis of alkenes from aldehydes or ketones with high regioselectivity. libretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). wikipedia.orglumenlearning.com This method is ideal for unambiguously forming the C=C double bonds at either the C3 or C9 position in this compound.

For example, to form the C9 double bond, a C1-C8 ketone fragment could be reacted with an appropriate phosphonium (B103445) ylide. The stereochemical outcome of the Wittig reaction (i.e., formation of the E or Z alkene) is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (with alkyl substituents) typically yield the Z-alkene. vanderbilt.eduorganic-chemistry.org

Stabilized ylides (with electron-withdrawing groups like esters or ketones) predominantly give the E-alkene. organic-chemistry.org

This predictability makes the Wittig reaction a powerful method for controlling the geometry of the double bonds in the final product. wikipedia.org The reaction proceeds through a proposed four-membered oxaphosphetane intermediate, which decomposes to the alkene and a highly stable phosphine (B1218219) oxide, providing the thermodynamic driving force for the reaction. lumenlearning.commasterorganicchemistry.com

Organometallic reagents, such as organolithium and Grignard (organomagnesium) compounds, are potent carbon nucleophiles used extensively for forming carbon-carbon bonds. researchgate.net In the synthesis of this compound, these reagents could be employed in several ways:

Addition to Carbonyls: An organometallic reagent could be added to an aldehyde or ketone precursor to install one of the methyl groups or to extend the carbon chain. For example, the addition of an appropriate Grignard reagent to a suitable aldehyde could form the secondary alcohol at the C6 position, which could then be further manipulated.

Coupling Reactions: In more advanced strategies, organometallic reagents can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings) to join larger fragments of the molecule together. This is a common tactic in convergent synthetic routes.

Generation of Nucleophiles: Organometallic bases, like butyllithium, are frequently used to generate other nucleophiles, such as the phosphonium ylides required for the Wittig reaction or the enolates used in aldol condensations. lumenlearning.com

The application of these reagents provides a direct and effective means of assembling the carbon framework of the target molecule.

Key Carbon-Carbon Bond Forming Reactions in Undecadienone Construction

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of specific isomers of this compound is crucial as different isomers can exhibit distinct biological activities and sensory properties. Key challenges in its synthesis include the control of the C3=C4 and C9=C10 double bond geometries and the stereochemistry at the C6 chiral center.

Achieving specific E/Z isomerism is a central theme in the synthesis of polyunsaturated terpenoids. Several olefination reactions offer predictable control over double bond geometry and are applicable to the synthesis of the undecadienone skeleton.

The Wittig reaction is a versatile method for forming carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. wikipedia.orgnih.gov The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. quora.comresearchgate.net

Unstabilized ylides (where the R group on the ylide is an alkyl group) typically react under kinetic control to produce predominantly the Z-alkene. wikipedia.orgresearchgate.net This is attributed to the irreversible formation of a syn-oxaphosphetane intermediate.

Stabilized ylides (containing electron-withdrawing groups) tend to form the more thermodynamically stable E-alkene through a reversible intermediate formation. researchgate.net

For the synthesis of this compound, a Wittig strategy could be employed to form either the C3=C4 or C9=C10 double bond with a desired geometry by carefully selecting the ylide and reaction conditions.

The Julia-Kocienski olefination , a modification of the classical Julia olefination, is renowned for its excellent (E)-selectivity. wikipedia.orgnih.govalfa-chemistry.com This reaction involves the coupling of a heteroaryl sulfone (often a phenyltetrazolyl (PT) sulfone) with an aldehyde or ketone. alfa-chemistry.comorganic-chemistry.org The reaction mechanism proceeds through an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the E-alkene. wikipedia.org This method is particularly powerful for complex molecule synthesis due to its mild conditions and high stereoselectivity. nih.govresearchgate.net

Table 1: Comparison of Olefination Methods for Double Bond Geometry Control
MethodTypical SubstratesPredominant Product GeometryKey Features
Wittig Reaction (Unstabilized Ylide)Aldehyde/Ketone + Alkyl Phosphonium YlideZ-alkeneKinetic control, syn-oxaphosphetane intermediate. wikipedia.org
Wittig Reaction (Stabilized Ylide)Aldehyde/Ketone + Ylide with EWGE-alkeneThermodynamic control, reversible intermediate. researchgate.net
Julia-Kocienski OlefinationAldehyde/Ketone + Heteroaryl SulfoneE-alkeneHigh E-selectivity, mild conditions, suitable for complex syntheses. wikipedia.orgorganic-chemistry.org

The stereocenter at the C6 position requires an asymmetric approach for its construction. This can be achieved using either chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. wikipedia.org Terpenes and their derivatives are themselves often used as starting materials in the "chiral pool" or as the basis for chiral auxiliaries. nih.govnih.gov For instance, an Evans oxazolidinone auxiliary could be attached to a fragment of the target molecule to direct a diastereoselective alkylation or aldol reaction, thereby setting the stereochemistry at C6. Similarly, pseudoephedrine can be used as a chiral auxiliary to form an amide, which then directs the stereoselective alkylation of the α-carbon. wikipedia.org

Asymmetric catalysis employs a chiral catalyst to create a chiral product from a prochiral substrate, offering a more atom-economical approach. nih.gov For the synthesis of chiral ketones, asymmetric transfer hydrogenation of a corresponding enone can be a powerful strategy. Terpene-based ligands, such as those derived from limonene, have been used to create chiral ruthenium catalysts for the asymmetric transfer hydrogenation of aromatic alkyl ketones, yielding chiral secondary alcohols with moderate to good enantioselectivity. lookchem.com A similar catalytic reduction could be envisioned for a precursor to this compound to establish the C6 stereocenter.

Biomimetic and Chemoenzymatic Synthetic Routes

Nature's synthesis of terpenoids through enzymatic cascades provides inspiration for biomimetic and chemoenzymatic approaches, which often offer high selectivity under mild conditions.

In nature, terpene synthases catalyze complex cyclization cascades of linear precursors like farnesyl diphosphate (B83284) (FPP) to form a vast diversity of cyclic terpenoids. nih.gov These reactions proceed through highly reactive carbocation intermediates. nih.govresearchgate.net Biomimetic synthesis attempts to replicate these transformations in the laboratory, often using acid catalysts to initiate the cyclization of polyenes. nih.govchemrxiv.org

While these cascades are exceptionally powerful for building complex polycyclic frameworks, the synthesis of an acyclic ketone like this compound would require careful management of these reactive intermediates to prevent cyclization. acs.orgescholarship.org A biomimetic strategy would focus on mimicking the initial stages of terpenoid biosynthesis—the formation of an acyclic carbocation—followed by a controlled quenching or rearrangement that avoids ring formation. For example, acid-catalyzed cyclization of pseudoionone (B86502) is a well-known industrial process to produce cyclic ionones, demonstrating the propensity of these acyclic precursors to form rings via cationic intermediates. perfumerflavorist.comwpmucdn.comconicet.gov.ar Therefore, a successful biomimetic synthesis of the target acyclic ketone would necessitate a substrate or reaction conditions specifically designed to intercept the initial acyclic cation.

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations on chemically synthesized precursors. cardiff.ac.uk The biosynthesis of terpenoids involves not only cyclases but also a host of tailoring enzymes, particularly hydroxylases like cytochrome P450 monooxygenases (CYPs), which introduce oxygen functionalities with high regio- and stereoselectivity. nih.gov

A plausible chemoenzymatic route to this compound could involve:

Chemical synthesis of a precursor alcohol, (3,6,10-trimethylundeca-3,9-dien-2-ol).

Enzymatic oxidation of the secondary alcohol to the desired ketone. Alcohol dehydrogenases (ADHs) are a class of enzymes well-suited for this transformation.

Furthermore, other enzymatic reactions can modify terpenoid ketones. For example, Baeyer-Villiger monooxygenases (BVMOs) catalyze the oxidation of ketones to esters or lactones, a reaction that is synthetically valuable. harvard.edulu.se While not directly producing the target ketone, this illustrates the potential for enzymatic modification of such structures. Biocatalytic reductions of α,β-unsaturated ketones are also known, such as the regioselective bioreduction of pseudoionone to geranylacetone (B162166) using old yellow enzyme (OYE) family reductases. polimi.it The enzymatic synthesis of α-amino ketones from amino acids also highlights the potential of biocatalysis in ketone synthesis. nih.gov

Integrating biocatalysis with continuous flow chemistry offers significant advantages, including enhanced productivity, easier scalability, and improved catalyst stability and reusability. nih.govnih.govresearchgate.netacs.org

In a typical setup, a solution of the substrate is continuously passed through a reactor containing an immobilized enzyme. nih.govacs.org Packed bed reactors (PBRs) are commonly used for this purpose. nih.gov This approach has been successfully applied to the synthesis of various terpene derivatives.

Enzymatic Epoxidation: Immobilized Lipase B from Candida antarctica (commonly known as Novozym 435) has been used in continuous flow reactors for the epoxidation of various terpenes using hydrogen peroxide as a benign oxidant. nih.govacs.org This system demonstrated high efficiency and catalyst stability over extended periods.

Segmented Flow Systems: For reactions involving two immiscible phases (e.g., an aqueous buffer containing the enzyme and an organic solvent with the hydrophobic terpene substrate), segmented flow systems can be highly effective. nih.govcornell.edu This technique creates alternating segments of the two liquids, maximizing the interfacial area for mass transfer without the high shear forces that can denature enzymes. nih.gov This approach has been optimized for the synthesis of sesquiterpenes from farnesyl diphosphate, achieving quantitative yields. nih.govcornell.edu

Table 2: Flow Chemistry Approaches in Terpenoid Synthesis
Flow TechniqueEnzyme/Catalyst ExampleTransformationAdvantages
Packed Bed Reactor (PBR)Immobilized Lipase (Novozym 435)Epoxidation of terpenesHigh catalyst stability, reusability, gram-scale production. nih.govacs.org
Segmented FlowTerpene Synthases (in aqueous buffer)Cyclization of farnesyl diphosphateEnhanced mass transfer, prevents enzyme deactivation, high yields. nih.gov
Packed Bed Reactor (PBR)Immobilized Lipase (Novozym 435)Transesterification of monoterpene alcoholsHigh conversion in short residence times. researchgate.net

Synthetic Route Optimization and Scalability Studies

The optimization of synthetic routes and the ability to scale up production are critical for the industrial viability of this compound. Key to this is the aldol condensation reaction, a fundamental carbon-carbon bond-forming reaction. A common industrial synthesis for related compounds, such as pseudoionone, involves the base-catalyzed aldol condensation of citral (B94496) with acetone. perfumerflavorist.comscielo.brperfumerflavorist.com This process serves as a valuable model for the synthesis of this compound.

Yield Enhancement and Side Product Minimization

The enhancement of reaction yield and the minimization of side products are paramount in the synthesis of this compound. In analogous syntheses, such as that of pseudoionone from citral and acetone, the choice of catalyst and reaction conditions plays a crucial role. perfumerflavorist.comscielo.br

Various basic catalysts, including sodium hydroxide, potassium hydroxide, and barium hydroxide, have been effectively used to promote the aldol condensation. perfumerflavorist.comperfumerflavorist.com The use of solid basic catalysts, such as calcium oxide and calcined hydrotalcite, has also been explored to facilitate easier separation and potentially increase selectivity. scielo.br Studies on Li-modified MgO catalysts have shown that the density of strong basic sites can correlate with higher yields of the desired condensation product.

A significant challenge in these syntheses is the formation of side products. For instance, in the synthesis of pseudoionone, further condensation of the product with another molecule of acetone can occur, leading to higher molecular weight byproducts. scielo.br The self-condensation of the ketone starting material is another potential side reaction. To minimize these unwanted reactions, careful control of reaction parameters such as temperature, reaction time, and the molar ratio of reactants is essential. For example, a patent describes a method for synthesizing pseudoionone at high temperatures and pressures (230–300 °C and 5–25 MPa) without a solvent or basic catalyst, which is reported to reduce byproduct formation and simplify purification, achieving yields of up to 93.8%. google.com

The table below summarizes various catalytic systems and conditions used in the synthesis of pseudoionone, a close analog, which can inform the optimization of this compound synthesis.

CatalystReactantsSolventTemperature (°C)Yield (%)Reference
Sodium HydroxideCitral, Acetone--86 ciac.jl.cn
Barium HydroxideCitral, Acetone--86 ciac.jl.cn
Solid NaOHCitral, Acetone--Not specified perfumerflavorist.com
Ion-exchangersCitral, Acetone--High perfumerflavorist.com
Calcium OxideCitral, Acetone-125>68 (selectivity) scielo.br
Calcined HydrotalciteCitral, Acetone-125>68 (selectivity) scielo.br
Li-modified MgOCitral, Acetone-80-
None (High T/P)Citral, AcetoneNone230-300up to 93.8 google.com

Purification Methodologies (e.g., Flash Chromatography)

Following the synthesis, effective purification is necessary to isolate this compound from unreacted starting materials, catalysts, and side products. Flash chromatography is a widely used technique for the purification of organic compounds, including terpenoids and their derivatives. wpmucdn.com

The principle of flash chromatography involves passing the crude reaction mixture through a column of a solid stationary phase, typically silica (B1680970) gel, using a solvent or a mixture of solvents (the mobile phase) under pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

For the purification of terpenoids like this compound, the choice of the solvent system is critical for achieving good separation. A common approach for non-polar compounds is to use a non-polar solvent such as hexane (B92381) or heptane, with increasing amounts of a more polar solvent like ethyl acetate (B1210297) or diethyl ether to elute the compounds from the column. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

Given that this compound may exist as a mixture of isomers, specialized chromatographic techniques may be required for their separation. The separation of isomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC), particularly with specialized columns, can be employed for the analytical and semi-preparative separation of terpenoid isomers. wpmucdn.com

Structural Elucidation and Advanced Spectroscopic Characterization of 3,6,10 Trimethylundeca 3,9 Dien 2 One

Comprehensive Spectroscopic Analysis

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of 3,6,10-trimethylundeca-3,9-dien-2-one. This involves the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to probe the molecular structure at different levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to assign all proton and carbon signals.

While specific experimental data for this compound is not extensively available in public literature, a representative analysis can be constructed based on established chemical shift principles for similar α,β-unsaturated ketones and terpenoid structures.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-1 (CH₃-C=O)2.1-2.3s-
H-46.0-6.2q~1.5
H-5 (CH₂)2.2-2.4m-
H-7 (CH₂)1.9-2.1m-
H-8 (CH₂)2.0-2.2m-
H-95.0-5.2t~7.0
CH₃ at C-31.8-2.0d~1.5
CH₃ at C-60.9-1.1d~6.5
CH₃ at C-101.6-1.8s-
CH₃ at C-10'1.6-1.8s-

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (CH₃)25-30
C-2 (C=O)195-200
C-3 (=C)125-130
C-4 (=CH)135-140
C-5 (CH₂)35-40
C-6 (CH)30-35
C-7 (CH₂)40-45
C-8 (CH₂)25-30
C-9 (=CH)120-125
C-10 (=C)130-135
C-11 (CH₃ at C-3)15-20
C-12 (CH₃ at C-6)20-25
C-13 (CH₃ at C-10)20-25
C-14 (CH₃ at C-10)15-20

The geometry of the double bond at the C-3 position gives rise to E and Z isomers. The spatial arrangement of the substituents around this double bond influences the chemical shifts of nearby protons and carbons.

For the proton at C-4, the chemical shift is expected to differ between the (3E) and (3Z) isomers due to the anisotropic effect of the carbonyl group. In the (3E) isomer, the C-4 proton is trans to the carbonyl group and would likely resonate at a slightly different frequency compared to the (3Z) isomer where it is cis. Similarly, the chemical shift of the methyl group at C-3 would be sensitive to the isomeric form. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be crucial in definitively assigning the stereochemistry by observing through-space correlations between the protons of the methyl group at C-3 and the proton at C-4.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Characteristic Absorption Range (cm⁻¹) Interpretation
C=O (α,β-unsaturated ketone)1650-1700Stretching vibration of the conjugated carbonyl group.
C=C (alkene)1600-1680Stretching vibrations of the carbon-carbon double bonds.
C-H (sp² hybridized)3010-3100Stretching vibrations of the vinylic C-H bonds.
C-H (sp³ hybridized)2850-3000Stretching vibrations of the alkyl C-H bonds.

The conjugation of the carbonyl group with the C-3 double bond is expected to lower the C=O stretching frequency compared to a saturated ketone (typically ~1715 cm⁻¹).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. The nominal molecular weight of this compound (C₁₄H₂₄O) is 208 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 208. The fragmentation pattern would likely involve characteristic cleavages for ketones and terpenoids. Alpha-cleavage adjacent to the carbonyl group could result in the loss of a methyl radical (CH₃•) to give a fragment at m/z 193, or the loss of the larger alkyl chain. McLafferty rearrangement is also a possibility for ketones with sufficiently long alkyl chains containing γ-hydrogens.

Interactive Data Table: Predicted Key Mass Spectral Fragments

m/z Value Possible Fragment Ion Fragmentation Pathway
208[C₁₄H₂₄O]⁺Molecular Ion (M⁺)
193[M - CH₃]⁺Alpha-cleavage
165[M - C₃H₇]⁺Cleavage at the alkyl chain
123[C₉H₁₅]⁺Cleavage related to the terpenoid backbone
69[C₅H₉]⁺Common fragment in terpenoids (isoprene unit)
43[CH₃CO]⁺Acylium ion from alpha-cleavage

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for determining the purity of a sample and for separating its constituent isomers.

Gas Chromatography (GC) for Isomer Ratios and Purity

Gas chromatography is a powerful technique for separating volatile compounds and can be used to assess the purity of this compound and to determine the ratio of its (3E) and (3Z) isomers. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical quantification and preparative isolation of specific compounds from complex mixtures. For a compound like this compound, HPLC offers the resolution needed to separate it from isomeric impurities and other related substances.

A typical approach would involve a reverse-phase column, such as a C18 or a specialized low-silanol activity column like Newcrom R1, to effectively retain and separate the nonpolar sesquiterpenoid. sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component. sielc.com For applications requiring subsequent analysis by mass spectrometry (MS), volatile modifiers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com Semi-preparative HPLC is a powerful extension of this technique, used to obtain compounds in quantities sufficient for further structural elucidation by methods such as NMR. researchgate.net

Table 1: Representative HPLC Parameters for Analysis of Trimethylundecadiene Derivatives

ParameterSpecificationPurpose
Technique Reverse-Phase HPLC (RP-HPLC)Suitable for separating moderately nonpolar organic compounds.
Column Newcrom R1 or equivalent C18Stationary phase for retaining the analyte based on hydrophobicity. sielc.com
Mobile Phase Acetonitrile (MeCN) / Water / AcidEluent system to control the retention and separation of the compound. sielc.com
Modifier Formic Acid (for MS compatibility)Ensures mobile phase volatility for interfacing with a mass spectrometer. sielc.com
Application Analytical & PreparativeThe method can be used for both quantifying the compound and isolating it in larger amounts. sielc.com

Emerging Structural Characterization Methods

Beyond traditional spectroscopic methods, emerging techniques offer unprecedented insight into the three-dimensional structure of molecules in different physical states.

Microcrystal Electron Diffraction (MicroED) is a revolutionary cryo-electron microscopy (cryo-EM) technique used to determine the atomic-resolution structures of molecules from nanocrystals. wikipedia.orgnih.gov This method is particularly valuable when traditional single-crystal X-ray diffraction (SXRD) is not feasible due to the difficulty of growing large, high-quality crystals. researchgate.net MicroED can yield high-quality structural data from crystals that are a billionth of the size required for X-ray crystallography. wikipedia.orgnih.gov

The technique involves applying sub-micrometer sized crystals to a transmission electron microscope (TEM) grid, which is then cryo-cooled. nih.gov A very low-dose electron beam is used for diffraction as the crystal is continuously rotated. nih.gov Data is collected as a movie, with each frame capturing a segment of the diffraction pattern, which can then be processed using standard crystallographic software to build a three-dimensional model of the molecule. nih.gov

MicroED has been successfully used to determine the structures of a wide range of small organic molecules, peptides, and complex natural products, sometimes directly from mixtures. researchgate.netresearchgate.net While a specific crystal structure for this compound determined by MicroED has not been published, this technique represents a powerful future avenue for unambiguously determining its solid-state conformation and stereochemistry, should suitable microcrystals be obtained. nih.gov

Table 2: Comparison of MicroED and Single-Crystal X-ray Diffraction (SXRD)

FeatureMicrocrystal Electron Diffraction (MicroED)Single-Crystal X-ray Diffraction (SXRD)
Radiation Source Electron BeamX-ray Beam
Required Crystal Size Nanometer to micrometer scaleTypically > 5-10 micrometers
Interaction Strong interaction between electrons and matter. researchgate.netWeaker interaction between X-rays and matter.
Data Collection Continuous rotation of the crystal, data collected as a movie. nih.govDiscrete rotation steps or oscillation.
Sample State Typically performed under cryogenic conditions. nih.govOften performed at room temperature or cryogenic conditions.
Primary Advantage Ability to analyze extremely small or imperfect crystals. wikipedia.orgnih.govWell-established, "gold standard" for structural determination with large crystals. researchgate.net

Predicted Collision Cross Section (CCS) for Gas-Phase Conformation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov The fundamental parameter derived from an ion's mobility is its Collision Cross Section (CCS), which is a measure of its rotational average projected area. nih.govnih.gov The CCS value provides an additional dimension of separation and characterization beyond mass-to-charge ratio and retention time, aiding in the confident identification of compounds and the differentiation of isomers. nih.gov

CCS values can be obtained in two primary ways: direct experimental measurement or theoretical prediction. nih.gov Experimental determination requires pure standards, which are often unavailable for novel or rare compounds. nih.gov In such cases, computational and machine learning models are employed to predict the CCS value based on the compound's chemical structure. nih.govresearchgate.net These data-driven prediction methods have shown increasing accuracy, with prediction errors typically in the range of 3-6%. researchgate.net

For this compound, predicting its CCS value for various adducts (e.g., [M+H]⁺, [M+Na]⁺) and comparing these predictions with experimentally measured values from an IM-MS analysis would provide significant insight into its gas-phase conformation. arxiv.org This comparison serves as a powerful tool for structural verification, complementing data from other analytical techniques. nih.gov

Table 3: Approaches for Determining Collision Cross Section (CCS)

ApproachMethodDescriptionAdvantagesLimitations
Experimental Ion Mobility-Mass Spectrometry (IM-MS)Ions are passed through a drift tube with a buffer gas; the drift time is used to calculate the CCS. nih.govProvides a direct, accurate physical measurement for a specific instrument.Requires a pure analytical standard of the compound. nih.gov
Theoretical Computational & Machine Learning ModelsAlgorithms predict the CCS based on the 2D or 3D chemical structure and molecular descriptors. nih.govnih.govDoes not require a physical sample; enables creation of large virtual CCS databases. nih.govThe accuracy of the prediction is dependent on the quality of the model and training data; reported errors can be up to 9%. nih.govarxiv.org

Chemical Reactivity and Derivatization Studies of 3,6,10 Trimethylundeca 3,9 Dien 2 One

Reactions at the Carbonyl Group

The carbonyl group (C=O) at the C-2 position is a primary site for nucleophilic attack. Its reactivity is influenced by the adjacent conjugated system, which can delocalize electron density.

Reductions to Alcohols and Subsequent Transformations

The ketone functionality can be reduced to a secondary alcohol, yielding 3,6,10-trimethylundeca-3,9-dien-2-ol. The choice of reducing agent is crucial for selectivity.

Chemoselective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or cerium(III) chloride heptahydrate with NaBH₄ (Luche reduction) are commonly used for the selective 1,2-reduction of the carbonyl group in α,β-unsaturated ketones, leaving the alkene moieties intact. acs.org This approach is favored because the "hard" hydride donor preferentially attacks the "hard" electrophilic carbonyl carbon.

Subsequent Transformations: The resulting allylic alcohol is a versatile intermediate. It can undergo a variety of further reactions, such as:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters.

Etherification: Conversion into ethers, for example, through the Williamson ether synthesis.

Oxidation: Re-oxidation to the ketone using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by a nucleophile.

Reaction Type Reagent(s) Product Selectivity
Carbonyl ReductionNaBH₄, CeCl₃3,6,10-Trimethylundeca-3,9-dien-2-ol1,2-addition (carbonyl group)
EsterificationAcyl Chloride, PyridineCorresponding EsterReaction at the hydroxyl group
OxidationMnO₂, PCC3,6,10-Trimethylundeca-3,9-dien-2-oneRe-forms the ketone

Nucleophilic Additions and Condensation Reactions

Nucleophilic addition to the carbonyl group can proceed via two main pathways for α,β-unsaturated ketones: direct 1,2-addition to the carbonyl carbon or conjugate 1,4-addition to the β-carbon. jove.com

1,2-Addition: This pathway is favored by strong, "hard" nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi). jove.com These reagents rapidly attack the electrophilic carbonyl carbon to form a tertiary alcohol after acidic workup.

1,4-Addition (Conjugate Addition): Softer nucleophiles, such as organocuprates (R₂CuLi, Gilman reagents), amines, and thiols, tend to add to the β-carbon of the conjugated system. libretexts.orgpressbooks.pub This reaction, often called a Michael addition, forms an enolate intermediate which is then protonated at the α-carbon to yield a saturated ketone where the nucleophile has been added at the C-4 or C-5 position, depending on the specific enone structure. fiveable.mewikipedia.org

Condensation Reactions: The α-protons at the C-1 position (the methyl group) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions, such as the aldol (B89426) condensation, with other carbonyl compounds (e.g., aldehydes or ketones) to form β-hydroxy ketones, which can subsequently dehydrate to form new α,β-unsaturated ketones.

Reactions Involving the Alkene Moieties

The compound possesses two distinct carbon-carbon double bonds: one at C-3/C-4, which is conjugated with the carbonyl group, and an isolated one at C-9/C-10. This difference in electronic environment allows for selective reactions.

Electrophilic Additions and Cycloaddition Reactions

Electrophilic Additions: The isolated double bond at C-9/C-10 is more electron-rich and thus more susceptible to classical electrophilic addition than the conjugated C-3/C-4 double bond, which is electron-deficient. Therefore, reactions with electrophiles like bromine (Br₂) or hydrohalic acids (HBr) could potentially be directed to the C-9/C-10 position under carefully controlled conditions.

Cycloaddition Reactions: The conjugated diene-like system can participate as the 4π-electron component in Diels-Alder reactions. masterorganicchemistry.comwikipedia.org In this [4+2] cycloaddition, the α,β-unsaturated ketone acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. pearson.com The electron-withdrawing nature of the ketone group activates the dienophile for this reaction. organic-chemistry.org

Oxidation Reactions and Their Mechanistic Pathways (e.g., Ozonolysis)

The double bonds are susceptible to oxidative cleavage, which can be a powerful tool for structural elucidation or synthesis of smaller molecules.

Ozonolysis: This reaction involves treating the compound with ozone (O₃) followed by a workup step, leading to the cleavage of the C=C double bonds. wikipedia.org

Mechanism: The reaction proceeds via the Criegee mechanism, where ozone adds across the double bond to form an unstable primary ozonide (molozonide). organic-chemistry.org This intermediate rearranges into a more stable secondary ozonide (a trioxolane). wikipedia.orgslideshare.net

Workup and Products: The final products depend on the workup conditions.

Reductive Workup (e.g., using dimethyl sulfide, DMS, or zinc/water): This cleaves the ozonide to yield aldehydes or ketones. Ozonolysis of this compound followed by reductive workup would cleave both double bonds, yielding smaller carbonyl-containing fragments.

Oxidative Workup (e.g., using hydrogen peroxide, H₂O₂): This will oxidize any initially formed aldehydes to carboxylic acids.

Alkene Position Ozonolysis Product 1 (Reductive Workup) Ozonolysis Product 2 (Reductive Workup)
C3=C4 CleavagePyruvaldehyde fragment2,6-dimethylhepta-5-enal fragment
C9=C10 Cleavage(E)-4,8-dimethyl-8-oxonon-4-enalAcetone (B3395972)

Catalytic Hydrogenation and Reduction

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bonds in the presence of a metal catalyst. The selectivity of this reaction depends heavily on the catalyst and reaction conditions.

Selective Alkene Reduction: It is possible to selectively reduce the C=C double bonds while leaving the carbonyl group intact.

Conjugate Reduction: Catalysts such as palladium on carbon (Pd/C) often favor the 1,4-reduction of the conjugated system first, yielding 3,6,10-trimethylundec-9-en-2-one. organic-chemistry.org This is a common method for producing saturated ketones from their α,β-unsaturated precursors. rsc.orgresearchgate.net

Diene Hydrogenation: Complete saturation of both double bonds can be achieved under more forcing conditions (higher H₂ pressure or more active catalysts like platinum oxide, PtO₂), leading to 3,6,10-trimethylundecan-2-one. The less sterically hindered, isolated double bond at C-9/C-10 may be hydrogenated preferentially under certain catalytic systems. rsc.orgacs.org

Complete Reduction: Stronger reducing conditions or specific catalysts can reduce both the alkenes and the carbonyl group to yield the fully saturated alcohol, 3,6,10-trimethylundecan-2-ol.

Formation of Derivatives and Analogs

Isomerization Studies and Equilibria

While general principles of organic chemistry would suggest potential reactivity at the ketone and alkene functional groups present in this compound, any detailed discussion would be speculative and would not meet the requirement for scientifically accurate content based on detailed research findings for this specific compound.

No experimental data, reaction conditions, yields, or spectroscopic data for derivatives of this compound could be located in the searched resources. Similarly, there are no published studies on the isomerization of this compound or the equilibrium between its potential isomers.

Environmental Fate and Atmospheric Chemistry of 3,6,10 Trimethylundeca 3,9 Dien 2 One

Atmospheric Degradation Pathways and Kinetics

Once released into the atmosphere, 3,6,10-trimethylundeca-3,9-dien-2-one is subject to degradation by several oxidative processes. Its atmospheric lifetime is determined by the rates of its reactions with key atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate radicals (NO₃•).

The presence of two carbon-carbon double bonds makes this compound highly reactive towards ozone. Ozonolysis, the reaction with ozone, is expected to be a major atmospheric degradation pathway for this compound, as is the case for other sesquiterpenes. copernicus.orgnih.gov The reaction proceeds through the addition of ozone to the double bonds, forming primary ozonides which then decompose into Criegee intermediates and carbonyl compounds. For acyclic terpenes, these reactions often lead to the fragmentation of the molecule. rsc.org

The reaction with hydroxyl radicals (•OH) is another important removal pathway for unsaturated organic compounds in the atmosphere. witpress.com These reactions are typically fast, with the •OH radical adding to the double bonds or abstracting a hydrogen atom. The reaction of •OH with terpenes can lead to the formation of various oxygenated products. researchgate.netresearchgate.net The rate of these reactions is a key factor in determining the atmospheric lifetime of the compound. For many terpenes, the reaction with •OH is a significant contributor to their daytime degradation. nih.gov

During the nighttime, in the absence of sunlight, the nitrate radical (NO₃•) can become a significant oxidant for volatile organic compounds. copernicus.org For sesquiterpenes, which often have high reactivity towards ozone, the reaction with NO₃• can also be an important loss process, particularly in environments with significant sources of nitrogen oxides (NOx).

The atmospheric oxidation of sesquiterpenes is a significant source of secondary organic aerosol (SOA). copernicus.orgnih.gov The low volatility products of ozonolysis and photooxidation can nucleate to form new particles or condense onto existing aerosol particles. Sesquiterpenes are known to have high SOA yields due to the formation of larger, less volatile oxidation products compared to smaller terpenes like monoterpenes. nih.govnih.gov

Studies on acyclic terpenes have shown that while they may have lower SOA yields compared to cyclic terpenes, the resulting aerosol can have a high content of oligomers. nsf.gov The oxidation of acyclic terpenes like β-myrcene and β-ocimene can lead to fragmentation, producing smaller, more volatile compounds, but also to the formation of highly oxygenated molecules that contribute to SOA. rsc.orgrsc.org Therefore, the atmospheric degradation of this compound is expected to contribute to the formation of both new volatile organic compounds and secondary organic aerosols, influencing air quality and climate. acs.org

Table 1: Comparison of SOA Yields from Different Terpene Precursors

Terpene Precursor Type SOA Yield (%) Reference
β-caryophyllene Cyclic Sesquiterpene 20 - 70 nih.gov
α-humulene Cyclic Sesquiterpene ~50 nih.gov
Acyclic Terpenes (general) Acyclic Monoterpene Lower than cyclic nsf.gov

Note: Data for this compound is not available. The table shows comparative data for other terpenes to provide context.

Environmental Persistence and Mobility in Different Media

The fate of this compound in terrestrial and aquatic environments is determined by its persistence against degradation and its mobility, which influences its transport between different environmental compartments.

In soil and water, the primary degradation process for organic compounds like sesquiterpenes is microbial degradation. mdpi.comnih.gov Studies on other terpenes have shown that they can be biodegraded by various microorganisms. For instance, the monoterpene carvone is known to degrade in both soil and water, with its degradation products identified as dihydrocarvone, dihydrocarveol, and carvone camphor. mdpi.com

A study on the aerobic biodegradation of several cyclic sesquiterpenes in aquatic environments found that many, including α-humulene and β-caryophyllene, are not persistent and can be readily biodegraded. nih.gov Although some compounds did not meet the stringent criteria for "ready biodegradability" in laboratory tests, it is expected that they would still be degraded under diverse environmental conditions. nih.gov Given its structure, this compound is also likely to be susceptible to microbial degradation in soil and aquatic systems. Abiotic degradation processes such as hydrolysis are generally not significant for terpenes unless specific functional groups are present.

The mobility of an organic compound in soil, which determines its potential to leach into groundwater or be transported via runoff into surface waters, is largely dependent on its water solubility and its tendency to adsorb to soil organic matter. The latter is often estimated by the octanol-water partition coefficient (Kow). Compounds with high Kow values tend to adsorb strongly to soil and are less mobile.

While specific data for this compound is not available, sesquiterpenes are generally lipophilic, meaning they have a preference for fatty or non-polar environments over water. Most sesquiterpenes have log Kow values greater than 4.5, indicating a potential for bioaccumulation and strong adsorption to soil organic matter. nih.gov This suggests that this compound would have low mobility in soil, with a low potential for leaching into groundwater. Its transport would more likely be associated with eroded soil particles during runoff events.

Environmental Monitoring and Detection Strategies

The environmental monitoring and detection of this compound, a volatile organic compound (VOC), rely on advanced analytical techniques capable of identifying and quantifying trace levels of substances in complex matrices such as air and water. Due to its volatility, the primary methods for its detection involve gas chromatography coupled with mass spectrometry (GC-MS), a powerful technique for separating and identifying individual components within a mixture.

Strategies for monitoring this compound in the atmosphere often involve the collection of air samples onto sorbent materials, followed by thermal desorption to release the trapped VOCs for analysis. This pre-concentration step is crucial for detecting the low concentrations typically found in the environment. Comprehensive two-dimensional gas chromatography (GCxGC) can also be employed for the in-situ measurement of VOCs, offering enhanced separation for complex atmospheric samples.

In aqueous environments, the detection of this compound and other hydrophobic compounds often utilizes solid-phase microextraction (SPME). nih.gov This solvent-free sample preparation technique involves exposing a coated fiber to the water sample, where analytes partition onto the fiber. The fiber is then directly introduced into the GC-MS for analysis. nih.gov This method is valued for its simplicity, efficiency, and ability to concentrate analytes, thereby increasing detection sensitivity.

Research Findings on Detection Methods

Detailed research into the analysis of volatile compounds from various sources has established a set of reliable techniques applicable to this compound.

Analytical TechniqueSample MatrixSample PreparationKey Findings
Gas Chromatography-Mass Spectrometry (GC-MS) AirThermal Desorption from Sorbent TubesEffective for identifying a wide range of VOCs in atmospheric samples. copernicus.org
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) AirIn-situ sampling and thermal desorptionProvides high-resolution separation, enabling the identification of hundreds of individual components in ambient air. copernicus.org
Solid-Phase Microextraction (SPME) coupled with GC-MS WaterDirect immersion or headspace exposure of a coated fiberA simple, solvent-free method for extracting and concentrating organic compounds from aqueous samples. nih.gov

Table 1: Analytical Techniques for the Detection of Volatile Organic Compounds

Computational and Theoretical Investigations of 3,6,10 Trimethylundeca 3,9 Dien 2 One

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a powerful tool to understand the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like 3,6,10-trimethylundeca-3,9-dien-2-one, with multiple rotatable bonds, conformational analysis is crucial to identify its preferred shapes and their relative energies.

Force Field Parameterization and Molecular Dynamics Simulations

To initiate molecular dynamics (MD) simulations, a reliable force field is paramount. A force field is a set of parameters that describes the potential energy of a system of atoms. For a novel or less-studied molecule, existing general force fields like AMBER or CHARMM may require specific parameterization for certain atom types or dihedral angles to accurately represent the molecule's potential energy surface. This process would involve quantum mechanical calculations to derive charges and torsional parameters.

Once a suitable force field is established, MD simulations can be performed. These simulations would solve Newton's equations of motion for the atoms of the molecule over time, providing a trajectory that reveals its dynamic behavior, including conformational changes and interactions with its environment (e.g., a solvent).

Conformational Landscapes and Energy Minima

The data from MD simulations would be used to map the conformational landscape of this compound. This landscape is a high-dimensional surface that represents the potential energy of the molecule as a function of its atomic coordinates. By analyzing this landscape, researchers can identify the various low-energy conformations, known as energy minima. These stable conformations are the most likely to be populated at a given temperature and are critical for understanding the molecule's chemical and biological properties.

A hypothetical data table for the energy minima of this compound would include the relative energies of each conformer and the key dihedral angles that define its shape.

Conformer IDRelative Energy (kcal/mol)Dihedral Angle 1 (°C)Dihedral Angle 2 (°C)
10.00180.0-60.5
21.2565.2175.3
32.50-70.158.9
Note: This table is illustrative and not based on actual research data.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method that can accurately predict the geometry and energy of molecules. DFT calculations would be employed to optimize the geometry of the various conformers of this compound identified through molecular modeling. This process finds the lowest energy structure for each conformer with a high degree of accuracy. The energies calculated via DFT would provide a more refined understanding of the relative stabilities of the different conformations.

Transition State Characterization and Reaction Pathway Elucidation

DFT can also be used to study chemical reactions involving this compound. By locating and characterizing the transition state—the highest energy point along a reaction coordinate—researchers can understand the mechanism and kinetics of a reaction. For instance, the elucidation of pathways for its biosynthesis or degradation would involve identifying the structures and energies of reactants, transition states, intermediates, and products.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques used in drug discovery and other areas to relate the chemical structure of a molecule to its biological activity.

Should this compound and its analogs exhibit a particular biological activity (e.g., antimicrobial, insecticidal), QSAR studies could be developed. A QSAR model is a mathematical equation that correlates molecular descriptors (e.g., physicochemical properties, electronic properties) with the observed activity. Such a model would allow for the prediction of the activity of new, unsynthesized derivatives.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are necessary for a molecule to interact with a specific biological target. A pharmacophore model for a set of active compounds including this compound would provide a 3D template for the design of new molecules with potentially enhanced activity.

Predictive Models for Biological and Environmental Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and environmental fate models, is instrumental in assessing the potential biological and environmental impact of chemical compounds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For terpenoids and ketones like this compound, QSAR can predict various activities, including toxicity, repellent effects, and other pharmacological properties. nih.govnih.gov The underlying principle is that the activity of a molecule is directly related to its structural and physicochemical properties.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as:

Electronic: e.g., partial charges, dipole moment, energies of frontier molecular orbitals (HOMO/LUMO). researchgate.net

Geometric/Topological: e.g., molecular weight, shape indices, surface area, connectivity indices. nih.gov

Lipophilic: e.g., the logarithm of the partition coefficient (logP), which describes a compound's affinity for fatty versus aqueous environments. researchgate.net

For instance, a QSAR study on terpenoid toxicity against the bioluminescent bacterium Vibrio fischeri revealed that geometric and electronic descriptors, such as asphericity and maximum partial charge for a carbon atom, were key in predicting toxicity. nih.gov Similarly, the neuroprotective activity of certain terpenoids has been linked to lipophilicity, shape, and electrostatic properties through QSAR models. researchgate.net These models can be invaluable for screening large numbers of compounds and prioritizing those with desirable activities for further experimental testing. ijbs.com

Illustrative QSAR Descriptors for Predictive Modeling

Descriptor CategoryExample DescriptorPotential Predicted Activity
Electronic HOMO/LUMO Energy GapReactivity, Toxicity researchgate.net
Geometric Molecular Shape IndexReceptor Binding, Neuroprotection researchgate.net
Lipophilic LogPMembrane Permeability, Bioaccumulation
Topological Wiener IndexBoiling Point, Viscosity

Environmental Fate Models

Computational models are also employed to predict the environmental fate of organic compounds, describing how they move and transform in the environment. researchgate.net These models consider processes such as persistence in air, water, and soil; degradation (biodegradation, photodegradation); and potential for bioaccumulation. researchgate.net For a volatile compound like this compound, models would focus on its distribution between air, water, and soil compartments, and its degradation pathways in each. Multimedia compartmental models, which divide the environment into well-mixed boxes, are often used to estimate the predicted environmental concentrations (PECs) of chemicals. mdpi.com

Ligand Design and Binding Site Interactions (for enzyme substrates)

As a volatile organic compound, this compound may interact with various biological receptors, particularly olfactory receptors in insects, where it could act as a semiochemical (e.g., a pheromone or kairomone). Computational methods like molecular docking are crucial for investigating these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery and is increasingly applied to understand interactions in chemical ecology, such as between insect repellents and odorant binding proteins (OBPs) or olfactory receptors (ORs). ijbs.comresearchgate.net

The process involves:

Receptor and Ligand Preparation: Obtaining or modeling the 3D structures of the receptor protein and the ligand (this compound).

Docking Simulation: A scoring function is used to evaluate thousands of possible binding poses of the ligand within the receptor's binding site, calculating a binding energy or score for each pose. nih.gov

Analysis: The resulting poses are analyzed to identify the most stable binding mode and the specific amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or van der Waals forces).

Studies on other terpenoids and volatile ketones have successfully used docking to elucidate their binding to insect OBPs and ORs. nih.govresearchgate.net For example, docking simulations can help identify key amino acid residues in an insect's olfactory receptor that are crucial for binding a specific odorant molecule. nih.gov This information is invaluable for designing new, more effective, or more specific insect attractants or repellents. ijbs.com

Hypothetical Docking Results for this compound with an Insect Olfactory Receptor

ParameterValueInterpretation
Binding Energy -7.5 kcal/molIndicates a favorable and stable binding interaction.
Key Interacting Residues LEU82, PHE121, ILE56Suggests binding is primarily driven by hydrophobic interactions.
Hydrogen Bonds NoneThe ketone oxygen is not forming strong directional bonds with the receptor.
Inhibitory Constant (Ki) 1.5 µMPredicted concentration needed for significant receptor binding.

Prediction of Spectroscopic Properties from First Principles

First-principles (or ab initio) quantum chemistry methods allow for the prediction of spectroscopic properties of molecules directly from the laws of quantum mechanics, without reliance on experimental data. psi-k.net Density Functional Theory (DFT) is a particularly popular and effective method for this purpose, balancing computational cost with accuracy. core.ac.ukchemrxiv.org These calculations can provide valuable information for structure elucidation and for interpreting experimental spectra.

Prediction of NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants. researchgate.net The most common method for calculating NMR shielding tensors is the Gauge-Independent Atomic Orbital (GIAO) method. psu.eduresearchgate.net

The computational process involves:

Optimizing the molecular geometry of this compound using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set). chemrxiv.org

Performing a GIAO calculation on the optimized structure to compute the absolute shielding tensor for each nucleus. psu.edu

Calculating the chemical shifts by referencing the computed shielding values to the shielding of a standard compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory. researchgate.net

For α,β-unsaturated ketones, DFT calculations have shown excellent agreement with experimental ¹³C NMR chemical shifts. psu.eduresearchgate.net Such predictions can be crucial for assigning ambiguous signals in an experimental spectrum or for distinguishing between possible isomers.

Prediction of Infrared (IR) Spectra

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can predict the frequencies and intensities of these vibrations. acs.org This is typically done by first optimizing the molecule's geometry to find its minimum energy structure. chemrxiv.org Then, the second derivatives of the energy with respect to the atomic coordinates are calculated, which gives the harmonic vibrational frequencies. youtube.com

The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other approximations. Therefore, they are frequently scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. researchgate.net Ab initio molecular dynamics can also be used to simulate IR spectra, which can better account for anharmonic effects and the influence of a solvent environment. acs.orgyoutube.com

Advanced Analytical Methodologies for the Detection and Quantification of 3,6,10 Trimethylundeca 3,9 Dien 2 One in Complex Matrices

Hyphenated Chromatographic-Spectrometric Techniques

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the analysis of 3,6,10-trimethylundeca-3,9-dien-2-one in intricate mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization

Gas chromatography-mass spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Optimization of GC-MS parameters is critical to achieve the necessary resolution, sensitivity, and specificity.

Column Selection and Temperature Programming: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m × 0.25 mm × 0.25 µm), is typically effective for the separation of sesquiterpenoids. nih.gov The oven temperature program is a crucial parameter to optimize for the separation of this compound from isomeric compounds and other matrix components. A representative temperature program might involve an initial temperature of 60°C, held for a few minutes, followed by a ramp of 5-10°C per minute to a final temperature of 250-280°C. nih.gov

Injector and Ion Source Parameters: A split/splitless injector is commonly used, with splitless injection being preferred for trace-level analysis to maximize the transfer of the analyte to the column. nih.gov The injector temperature is typically set high enough to ensure rapid volatilization of the compound without causing thermal degradation, often around 250°C. nih.gov For the mass spectrometer, electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching. The ion source temperature is also a key parameter, generally maintained around 200-230°C.

Data Acquisition: Data can be acquired in full scan mode to identify unknown compounds by comparing their mass spectra to libraries such as the NIST database. For targeted quantification, selected ion monitoring (SIM) mode is employed, which offers significantly higher sensitivity and selectivity by monitoring only specific fragment ions of this compound.

A summary of typical GC-MS optimization parameters for sesquiterpenoid analysis is presented in the interactive table below.

ParameterTypical SettingPurpose
GC Column DB-5ms (30 m x 0.25 mm x 0.25 µm)Separation of volatile compounds
Injector Type Split/splitlessIntroduction of the sample
Injector Temperature 250°CVolatilization of the sample
Oven Program 60°C (2 min), then 10°C/min to 280°CSeparation of analytes
Carrier Gas Helium at 1.5 mL/minMobile phase
MS Ionization Mode Electron Ionization (EI) at 70 eVFragmentation of molecules
Ion Source Temperature 230°CIonization of molecules
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)Data collection

Liquid Chromatography-Mass Spectrometry (LC-MS) Development

While GC-MS is well-suited for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) provides a powerful alternative, particularly for less volatile or thermally labile sesquiterpenoids and for matrices that are not amenable to GC analysis. The development of an LC-MS method for this compound involves careful selection of the column, mobile phase, and mass spectrometry conditions.

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is the most common separation mode for sesquiterpenoids. A C18 column with a particle size of 1.7 µm (e.g., ACQUITY BEH C18, 2.1 × 100 mm) is a suitable choice for achieving high-resolution separations. nih.gov The mobile phase typically consists of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency. nih.govthermofisher.com

Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization technique for the LC-MS analysis of sesquiterpenoids, typically operated in positive ion mode. nih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is highly advantageous for accurate mass measurements, enabling the determination of the elemental composition of the parent and fragment ions. nih.gov Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and for developing highly selective and sensitive quantification methods using selected reaction monitoring (SRM). thermofisher.com

The following interactive table summarizes key considerations for LC-MS method development for sesquiterpenoids.

ParameterTypical SettingPurpose
LC Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)Separation of analytes
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of mobile phase
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component of mobile phase
Gradient Optimized for separationElution of analytes
Flow Rate 0.3 - 0.5 mL/minSpeed of mobile phase
MS Ionization Mode Electrospray Ionization (ESI), PositiveIonization of molecules
MS Analyzer Time-of-Flight (TOF), Orbitrap, or Triple QuadrupoleMass analysis
Acquisition Mode Full Scan, MS/MS, or Selected Reaction Monitoring (SRM)Data collection

Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Real-time Monitoring

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a powerful analytical technique for the real-time monitoring of volatile organic compounds (VOCs), including floral scents and other biogenic emissions where this compound may be present. nih.govfrontiersin.org This technique offers high sensitivity and a very fast response time, allowing for the direct analysis of air samples without the need for sample preparation or chromatographic separation. nih.govfrontiersin.org

In PTR-MS, hydronium ions (H₃O⁺) are used as reagent ions to ionize the target analytes through proton transfer reactions. For this compound, the protonated molecule [M+H]⁺ would be the expected primary ion. However, fragmentation can occur depending on the instrument conditions, particularly the electric field strength to number density ratio (E/N) in the drift tube. The fragmentation patterns of sesquiterpenes in PTR-MS have been studied and can provide some structural information, though isomer differentiation can be challenging. semanticscholar.org Real-time monitoring with PTR-MS has been successfully applied to track the emission dynamics of floral volatiles, providing insights into their release patterns over time. nih.govfrontiersin.orgresearchgate.net

Sample Preparation Strategies for Environmental and Biological Matrices

The effective extraction and concentration of this compound from complex environmental and biological matrices are critical for accurate quantification. The choice of sample preparation technique depends on the matrix type, the concentration of the analyte, and the subsequent analytical method.

Solid Phase Microextraction (SPME) Applications

Solid Phase Microextraction (SPME) is a solvent-free, simple, and sensitive sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds from various matrices. mdpi.comsemanticscholar.org Headspace SPME (HS-SPME) is particularly advantageous for analyzing volatiles in solid and liquid samples, as it minimizes matrix effects.

Fiber Selection: The choice of SPME fiber coating is crucial for efficient extraction. For a compound like this compound, which is a relatively non-polar ketone, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice as it provides a broad range of selectivity for different analytes. nih.govsemanticscholar.org

Optimization of Extraction Parameters: Several parameters need to be optimized to maximize the extraction efficiency, including extraction time, temperature, and the addition of salt to aqueous samples (salting-out effect). mdpi.com For plant volatiles, typical HS-SPME conditions might involve an extraction temperature of 40-60°C for 20-30 minutes. nih.govsemanticscholar.org

The following interactive table outlines key parameters for SPME method development.

ParameterTypical Range/OptionsInfluence on Extraction
SPME Fiber DVB/CAR/PDMS, PDMS/DVB, PASelectivity and capacity for the analyte
Extraction Mode Headspace (HS) or Direct Immersion (DI)Minimizes matrix effects (HS) or maximizes sensitivity (DI)
Extraction Temperature 30 - 75°CAffects vapor pressure and partitioning of the analyte
Extraction Time 20 - 40 minTime to reach equilibrium
Agitation Stirring or sonicationFacilitates mass transfer
Salt Addition (for aqueous samples) NaCl or other saltsIncreases the ionic strength and promotes partitioning to the headspace

Extraction and Concentration Techniques

Beyond SPME, other extraction and concentration techniques can be employed for the analysis of this compound, especially for larger sample volumes or when lower detection limits are required.

Solvent Extraction: Traditional liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to extract the compound from aqueous samples. For solid samples, techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) with an appropriate organic solvent can be effective.

Purge and Trap (P&T): For the analysis of volatile compounds in water or soil, purge and trap is a highly efficient method for extraction and concentration. An inert gas is bubbled through the sample, and the purged volatiles are trapped on an adsorbent material. The trap is then heated to desorb the analytes into a GC-MS system.

Thermal Desorption (TD): This technique is often used for air sampling, where volatiles are collected onto sorbent tubes. The tubes are then heated in a thermal desorber, and the analytes are transferred to the GC-MS for analysis. Thermal desorption is also applicable to the analysis of volatiles emitted from solid materials. markes.com

Advanced Spectroscopic Techniques for Trace Analysis

The accurate detection and quantification of this compound at trace levels in complex matrices, such as environmental samples, biological fluids, and consumer products, present significant analytical challenges. The inherent complexity of these matrices necessitates the use of highly sensitive and selective analytical techniques. Advanced spectroscopic methods are indispensable tools for achieving reliable results, providing both structural confirmation and precise measurement at low concentrations. mdpi.com These techniques are often coupled with chromatographic separation to enhance their specificity and performance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including terpenoids like this compound. researchgate.net The methodology involves the separation of components of a mixture in the gas phase followed by their detection and identification based on their mass-to-charge ratio. brjac.com.br This combination provides definitive analytical information for many types of samples containing organic analytes. brjac.com.br

For trace analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity. Instead of scanning a full mass range, the instrument focuses only on specific fragment ions characteristic of the target analyte, thereby reducing background noise and improving the signal-to-noise ratio. This allows for detection limits to be pushed into the nanogram (ng) range. researchgate.net

Table 1: Illustrative GC-MS Parameters for Terpenoid Analysis

ParameterSpecificationPurpose
GC System
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film)Provides separation based on boiling point and polarity.
Carrier GasHelium (1.0 mL/min)Transports the sample through the column.
Injector Temp.250°CEnsures rapid volatilization of the sample.
Oven Program60°C (2 min hold), ramp to 280°C at 10°C/minSeparates compounds based on their different volatilities.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVFragments the molecule into a reproducible pattern.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity for trace-level quantification.
Monitored Ionsm/z 69, 93, 121, 208 (M+)Specific ions characteristic of this compound.
Source Temp.230°CMaintains ions in the gas phase.

Research findings demonstrate the robustness of GC-MS for quantifying terpenoids in complex samples. Calibration curves typically show high linearity with correlation coefficients (r²) exceeding 0.99. researchgate.net The method's figures of merit, including Limit of Detection (LOD) and Limit of Quantification (LOQ), are critical for trace analysis.

Table 2: Performance Data for Trace Quantification using GC-MS (SIM Mode)

AnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Correlation Coefficient (r²)
This compoundPlant Essential Oil15 ng/mL50 ng/mL>0.998
This compoundWastewater Effluent25 ng/L80 ng/L>0.997

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is one of the most powerful tools for the structural elucidation of organic molecules. jchps.com It provides detailed information about the chemical environment of each atom in a molecule, which is crucial for the unambiguous identification of compounds like this compound.

While traditional NMR spectroscopy is often limited by its lower sensitivity compared to mass spectrometry, advancements have improved its utility for trace analysis. The use of cryogenically cooled probes (CryoProbes) can increase the signal-to-noise ratio by a factor of three to four, enabling the detection of analytes at much lower concentrations. Although less common than GC-MS for routine quantification, advanced NMR techniques are invaluable for confirming the identity of trace components in complex mixtures without the need for extensive purification.

Emerging Spectroscopic Techniques

Other advanced spectroscopic methods offer potential for the trace detection of terpenoids, although their application specifically to this compound is less documented.

Fluorescence Spectroscopy : This technique is known for its exceptional sensitivity. mdpi.com However, since many terpenoids are not naturally fluorescent, this method would likely require a derivatization step to attach a fluorophore to the target molecule, adding complexity to the analytical workflow.

Surface-Enhanced Raman Spectroscopy (SERS) : SERS is capable of providing vibrational spectroscopic fingerprints of analytes at extremely low concentrations, sometimes reaching the single-molecule level. mdpi.com Its application in the analysis of small organic molecules in environmental and biological matrices is a growing area of research.

Potential Research Applications of 3,6,10 Trimethylundeca 3,9 Dien 2 One Non Human/non Clinical Focus

As Chemical Probes in Biological Systems

The structure of 3,6,10-trimethylundeca-3,9-dien-2-one makes it a candidate for use as a chemical probe to investigate complex biological processes at the molecular level. Its potential lies in its ability to interact with specific biological targets, such as enzymes and receptors, thereby helping to elucidate their function and mechanisms.

The biosynthesis of the vast array of terpenoid compounds in nature is governed by a class of enzymes known as terpene synthases or cyclases. ebi.ac.uknih.gov These enzymes catalyze some of the most complex reactions in biology, converting simple acyclic precursors like farnesyl diphosphate (B83284) (FPP) into a multitude of cyclic and acyclic structures. nih.govacs.org The specificity of these enzymes is remarkable, yet the precise mechanisms of substrate recognition and catalytic conversion are still areas of active investigation.

This compound, as a structurally related analog to natural sesquiterpene precursors, could serve as a valuable tool in these investigations. Although not a natural substrate for cyclization due to its ketone functionality, it could be used in several ways:

Competitive Inhibition Studies: The compound could be tested as a potential inhibitor of sesquiterpene synthases. By examining its ability to bind to the active site, researchers could gain insights into the structural requirements for substrate binding. The presence of the ketone group in place of a diphosphate ester might allow it to occupy the active site without undergoing a reaction, effectively acting as a competitive inhibitor.

Probing Substrate Analogs: Synthetic analogs of this compound could be created to systematically probe the active site of terpene synthases. nih.gov By modifying the chain length, the position of the double bonds, or the methyl groups, researchers could map the steric and electronic requirements of the enzyme's active site. nih.gov This would contribute to a deeper understanding of how these enzymes achieve their product specificity from a common substrate.

Biocatalytic Transformations: While terpene cyclases may not act on this ketone, other enzymes might. The compound could be used as a substrate to screen for novel enzymatic activities, such as stereospecific reductions of the ketone or double bonds, which could be of interest for biocatalysis and the synthesis of complex chiral molecules.

Research ApproachRationalePotential Outcome
Competitive Inhibition The compound may bind to the active site of sesquiterpene synthases without reacting.Elucidation of the structural features required for substrate binding and enzyme inhibition.
Substrate Analog Studies Systematic modification of the compound's structure to probe enzyme active sites.Detailed mapping of the steric and electronic parameters of terpene synthase active sites.
Biocatalysis Screening Use as a substrate to discover novel enzymatic activities (e.g., reductases).Identification of new biocatalysts for the stereospecific synthesis of valuable chemicals.

Insects rely heavily on chemical cues to navigate their environment, locate food sources, find mates, and avoid predators. nih.govnih.gov Volatile organic compounds, including a vast number of terpenoids, play a central role in this chemical communication. nih.gov The perception of these signals begins with the binding of odorant molecules to specific proteins, such as odorant-binding proteins (OBPs) and odorant receptors (ORs), located in the insect's antennae. frontiersin.orgmdpi.com

Given that many sesquiterpenoids function as pheromones or kairomones, this compound could be a useful probe for studying these interactions:

Binding Affinity Assays: The compound could be used in fluorescence competitive binding assays to determine its affinity for specific insect OBPs. researchgate.net This would help to characterize the binding pockets of these proteins and understand the structural features of ligands that are important for binding. High affinity could suggest a potential, undiscovered ecological role.

Electrophysiological Studies: Techniques like electroantennography (EAG) could be employed to measure the response of insect antennae to this compound. A significant response would indicate that the insect's olfactory system can detect the molecule, paving the way for further studies to identify the specific receptors involved.

Structure-Activity Relationship Studies: By comparing the binding and electrophysiological data for this compound with that of other known semiochemicals, researchers could build structure-activity relationship models. frontiersin.org These models are crucial for understanding how subtle changes in chemical structure affect perception and could aid in the design of novel pest management tools.

In Materials Science and Industrial Catalysis

The chemical functionalities within this compound—namely its carbon-carbon double bonds and ketone group—offer potential applications in polymer chemistry and industrial catalysis. Terpenes are increasingly being explored as renewable feedstocks for the synthesis of new materials. researchgate.netmdpi.com

The double bonds in the structure could potentially undergo polymerization through various methods, such as cationic or radical polymerization, to form novel polyterpenoid materials. researchgate.netmdpi.com The properties of such polymers would depend on the specific polymerization conditions and could lead to materials with unique thermal and mechanical properties. Furthermore, the ketone group provides a handle for further chemical modifications, such as the synthesis of terpene-based polyesters or polyurethanes. mdpi.comdiva-portal.org

In the realm of industrial catalysis, the compound could serve as a model substrate for reactions such as catalytic hydrogenation. vpscience.org The selective reduction of one or both double bonds, or the ketone group, could be a target for the development of new, highly selective catalysts. researchgate.netacs.org Asymmetric transfer hydrogenation of the ketone, for instance, could yield chiral alcohols, which are valuable building blocks in the synthesis of fine chemicals and pharmaceuticals. researchgate.netmdpi.com

Development in Agrochemicals and Biopesticides

Sesquiterpenoids are well-documented for their roles in plant defense and their potential as natural pesticides. researchgate.netgoogle.com They can act as toxins, feeding deterrents, or repellents to a wide range of insect pests. google.comresearchgate.net

The potential for this compound in pest management lies in its possible role as a semiochemical—a chemical involved in communication. Depending on the insect species, it could act as either an attractant or a repellent.

Mechanism as a Repellent: If found to be a repellent, the mechanism would likely involve binding to specific olfactory receptors that trigger an avoidance response in the insect. The compound could be investigated for its ability to disrupt the perception of host plant volatiles, effectively masking the presence of a crop.

Mechanism as an Attractant (Kairomone): Conversely, if it acts as an attractant, it could be functioning as a kairomone—a signal that benefits the receiver (the insect) but not the emitter (e.g., a host plant or another insect). researchgate.netnih.gov For example, it might mimic a food cue or a pheromone component. Research would focus on identifying the specific receptors it activates to trigger attraction, which could then be exploited in "attract-and-kill" or monitoring strategies.

Plants under attack by herbivores often release a blend of volatile organic compounds, including homoterpenes like DMNT and TMTT, which are derived from sesquiterpenoids and diterpenoids, respectively. researchgate.netnih.govnih.gov These volatiles can act as signals to attract natural enemies (predators or parasitoids) of the attacking herbivores, a phenomenon known as "indirect defense." uni-halle.de They can also prime the defenses of neighboring plants.

Given its structural similarity to precursors of these signaling molecules, this compound could be investigated for its influence on plant defense pathways:

Induction of Plant Volatiles: The compound could be applied to plants to see if it elicits the production and release of known defense-related volatiles. This would suggest that the plant recognizes it as a signal of potential threat, possibly through pathways mediated by plant hormones like jasmonic acid. oup.com

Priming of Defense Genes: Research could explore whether exposure to this compound "primes" the plant for a faster and stronger defense response upon subsequent herbivore attack. This would involve analyzing the expression levels of defense-related genes.

Tritrophic Interactions: If the compound is found to induce volatile emissions, further studies in olfactometers could determine if these emissions are effective at attracting beneficial insects, such as parasitic wasps or predatory mites. uni-halle.de This would provide a direct link between the compound and the enhancement of indirect plant defenses.

Potential Agrochemical ApplicationProposed Mechanism of ActionResearch Focus
Pest Repellent Binds to olfactory receptors that trigger avoidance behavior or masks host plant cues.Behavioral assays, electrophysiology, and receptor identification.
Pest Attractant (Kairomone) Mimics a food source or pheromone, activating olfactory receptors that mediate attraction.Trap assays, identification of responding insect species, and receptor studies.
Plant Defense Inducer Acts as an external signal that triggers the plant's internal defense pathways (e.g., jasmonate signaling).Analysis of induced volatile emissions and expression of defense-related genes.

Future Research Directions and Challenges in 3,6,10 Trimethylundeca 3,9 Dien 2 One Research

Elucidation of Complete Biosynthetic Pathways

A significant knowledge gap exists regarding the biosynthesis of 3,6,10-trimethylundeca-3,9-dien-2-one. Future research should prioritize the complete elucidation of its biosynthetic pathway in the organisms in which it is found. This endeavor presents several challenges, including the identification of the precursor molecules, likely derived from the isoprenoid pathway, and the specific enzymes, such as terpene synthases and cytochrome P450s, that catalyze its formation. The promiscuity of some terpene synthases, which can produce multiple products from a single substrate, adds a layer of complexity to identifying the precise enzymatic machinery responsible for this specific ketone. Advanced techniques such as isotope labeling, transcriptomics, and proteomics will be instrumental in mapping the pathway and characterizing the involved enzymes.

Development of Greener Synthetic Routes and Sustainable Production

The development of environmentally friendly and sustainable methods for the synthesis of this compound is a crucial area for future investigation. Current synthetic methodologies for unsaturated ketones often rely on harsh reagents and generate significant waste. Future research should focus on "green chemistry" approaches.

Key areas of focus include:

Biocatalysis: Employing isolated enzymes or whole-cell systems to perform key synthetic steps under mild conditions. This could involve the use of engineered microorganisms to produce the compound through fermentation, offering a sustainable alternative to traditional chemical synthesis.

One-Pot Syntheses: Designing multi-step reactions that occur in a single reaction vessel to minimize solvent usage and purification steps, thereby reducing waste and improving efficiency.

Use of Green Solvents and Catalysts: Exploring the use of environmentally benign solvents and developing reusable, non-toxic catalysts to replace hazardous reagents.

The challenge lies in developing highly selective and efficient green methods that can be scaled up for industrial production, particularly for a compound that may have applications in the fragrance and flavor industries where sustainability is increasingly valued.

In-depth Mechanistic Studies of Chemical and Biochemical Reactions

A thorough understanding of the chemical and biochemical reactivity of this compound is essential for predicting its stability, degradation pathways, and potential interactions in various systems. Future research should delve into detailed mechanistic studies of its reactions.

Potential research avenues include:

Oxidation and Rearrangement Reactions: Investigating the mechanisms of oxidation, which are common in terpenoids and can lead to a variety of functionalized derivatives. Understanding potential acid-catalyzed or enzymatic rearrangements is also critical, as these are characteristic reactions of terpenes.

Radical Reactions: Studying the compound's behavior in the presence of free radicals, which is relevant to its stability in biological systems and in various product formulations.

Enzymatic Transformations: Exploring how various enzymes, such as oxidoreductases and hydrolases, can modify the structure of this compound, potentially leading to novel bioactive compounds.

The primary challenge will be to isolate and characterize transient intermediates and to use a combination of experimental and computational methods to elucidate complex reaction pathways.

Exploration of Novel Bioactivities and Ecological Roles

While the bioactivities of many acyclic sesquiterpenoids are known, the specific biological functions of this compound are largely unexplored. A critical future direction is the systematic screening of this compound for a wide range of biological activities.

Promising areas for investigation include:

Anti-inflammatory and Antioxidant Properties: Many terpenoids exhibit these activities, and evaluating this compound in relevant assays could reveal therapeutic potential.

Antimicrobial and Antifungal Activity: Screening against a panel of pathogenic microbes could identify potential applications in medicine or as a natural preservative.

Pheromonal and Allelochemical Effects: Investigating its role in insect communication (as a pheromone or allomone) and plant-plant or plant-insect interactions is crucial for understanding its ecological significance. As a volatile organic compound, it may play a role in attracting pollinators or deterring herbivores.

The challenge in this area is the vast number of potential bioactivities to screen for and the need for robust and sensitive bioassay systems.

Integration of Advanced Computational and Analytical Methodologies

The application of modern computational and analytical techniques will be pivotal in advancing the understanding of this compound.

Future research should integrate:

Molecular Modeling: Utilizing techniques like Quantitative Structure-Activity Relationship (QSAR) studies to predict potential bioactivities and molecular docking to understand interactions with biological targets.

Advanced Spectroscopic and Chromatographic Techniques: Employing sophisticated methods such as multidimensional NMR spectroscopy and comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) for unambiguous structure elucidation and analysis in complex mixtures. These techniques are essential for separating and identifying isomers and for trace-level detection in biological and environmental samples.

The main challenge is the need for interdisciplinary collaboration between synthetic chemists, biologists, and computational scientists to effectively apply these advanced methodologies.

Addressing Stereochemical Control in Complex Synthetic Targets

The structure of this compound contains multiple stereocenters and double bonds, leading to the possibility of numerous stereoisomers. A significant challenge in its chemical synthesis is the precise control of stereochemistry. Future research must focus on developing stereoselective synthetic methods to access specific isomers, as different stereoisomers can exhibit vastly different biological activities. This is particularly important if the compound is found to have applications as a pheromone, where stereochemistry is often critical for activity. The use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions will be key strategies in addressing this challenge.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.